REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8]>[Pd].C(OCC)(=O)C.CO>[NH2:8][C:7]1[CH:9]=[C:3]([N:2]([CH3:13])[CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:10] |f:2.3|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=CC(=C(N)C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
ethyl acetate methanol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of hydrogen at room temperature for 20.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The suspension was quickly filtered through celite
|
Type
|
WASH
|
Details
|
the residue washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate and washings concentrated
|
Reaction Time |
20.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N)C=CC(=C1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |